Costunolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Activities

Application Summary: Costunolide has been extensively investigated for a wide range of biological activities, including anti-cancer activities.

Methods of Application: The methods of application vary depending on the type of cancer being studied. Generally, cancer cells are treated with Costunolide and various assays are performed to assess cell viability, apoptosis, and other parameters.

Anti-Inflammatory and Anti-Allergic Activities

Scientific Field: Immunology

Application Summary: Costunolide has been found to possess antioxidative, anti-inflammatory, and antiallergic properties.

Methods of Application: In vitro and in vivo models of inflammation and allergy are used to study the effects of Costunolide.

Antiviral Activities

Scientific Field: Virology

Application Summary: Costunolide has been reported to have antiviral properties. It has been studied for its potential to inhibit the replication of certain viruses.

Methods of Application: The methods of application vary depending on the type of virus being studied. Generally, viral cells are treated with Costunolide and various assays are performed to assess viral replication and other parameters.

Antimicrobial Activities

Scientific Field: Microbiology

Application Summary: Costunolide has been found to possess antimicrobial properties. It has been reported to inhibit the growth of certain bacteria and fungi.

Methods of Application: In the study, microbial cells are treated with Costunolide and various assays are performed to assess cell viability and other parameters.

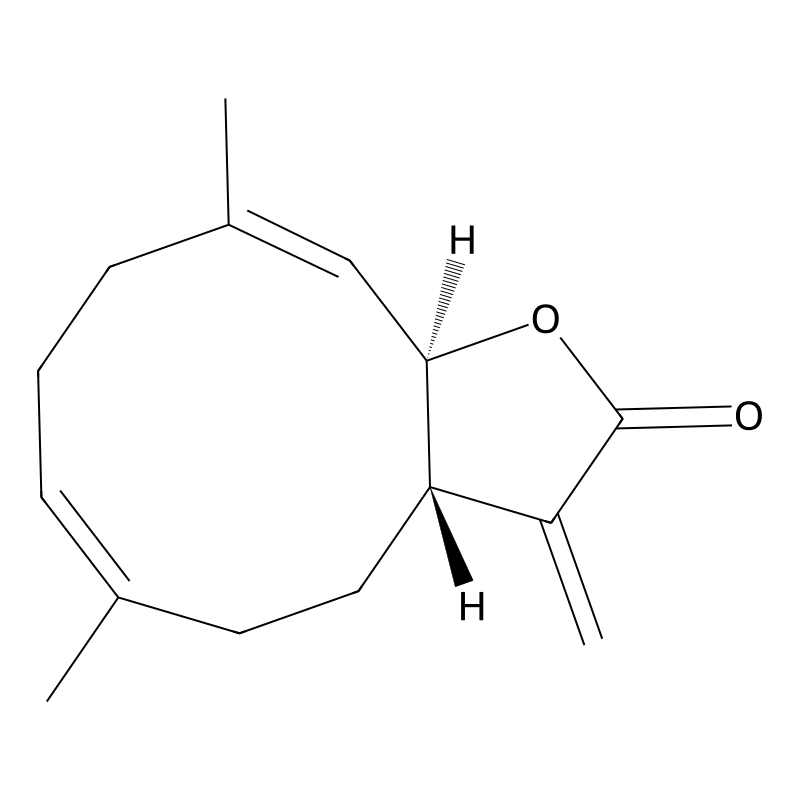

Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960. It is characterized by its unique structure, which includes a lactone ring and a complex carbon skeleton typical of sesquiterpenes. Costunolide has been identified in various plants, including lettuce and several medicinal herbs, where it contributes to their therapeutic properties. The compound is known for its bioactivity, particularly in the context of traditional medicine and modern pharmacology.

Costunolide exhibits various biological activities, including anti-oxidant, anti-inflammatory, and most notably, anti-cancer properties [, , ]. The mechanism behind its anti-cancer effects is still under investigation, but research suggests it might induce apoptosis (programmed cell death) in cancer cells through multiple pathways. Costunolide might also inhibit the activity of telomerase, an enzyme crucial for cancer cell proliferation [, ].

Costunolide exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. It has demonstrated anticancer properties, inducing apoptosis in various cancer cell lines and showing potential as a chemopreventive agent . Additionally, costunolide possesses anti-inflammatory effects, which have been linked to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Its broad-spectrum bioactivity suggests that it may interact with multiple biological targets, contributing to its therapeutic potential.

The biosynthesis of costunolide occurs via the mevalonate pathway, starting from farnesyl pyrophosphate. Key steps include cyclization mediated by sesquiterpene cyclases and subsequent hydroxylation by cytochrome P450 enzymes. The final steps involve lactonization to form the characteristic structure of costunolide . Synthetic approaches have also been developed, including total synthesis methods that utilize chromium(II)-mediated reactions to construct the compound efficiently .

Costunolide has several applications in both traditional and modern medicine. Its anticancer properties make it a candidate for developing new cancer therapies. Additionally, due to its anti-inflammatory effects, it may be useful in treating conditions characterized by chronic inflammation. The compound is also explored for its potential in alternative medicine, where it is used in herbal formulations for various health benefits .

Research on costunolide has focused on its interactions with cellular pathways involved in cancer progression and inflammation. Studies indicate that costunolide can modulate signaling pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, interaction studies have shown that costunolide can enhance the efficacy of certain chemotherapeutic agents, suggesting potential synergistic effects when used in combination therapies.

Costunolide shares structural similarities with other sesquiterpene lactones, such as parthenolide and eudesmanolides. Here is a comparison highlighting its uniqueness:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Costunolide | Lactone ring, complex carbon skeleton | Anticancer, anti-inflammatory | Broad-spectrum activity across multiple targets |

| Parthenolide | Similar lactone structure | Anticancer, anti-inflammatory | Stronger inhibition of NF-kB signaling |

| Eudesmanolides | Contains eudesmane skeleton | Anticancer effects | Less studied than costunolide |

| Germacranolides | Related to germacrene derivatives | Varies; some show anticancer effects | Often less potent than costunolide |

Costunolide stands out due to its broad-spectrum bioactivity and specific mechanisms of action against cancer cells and inflammatory processes.

Botanical Sources in Asteraceae Family Medicinal Plants

Costunolide represents one of the most widely distributed sesquiterpene lactones within the Asteraceae family, serving as a central precursor for numerous bioactive compounds [1]. The compound was first isolated from the roots of Saussurea lappa (costus) in 1960, where it occurs as a major component alongside dehydrocostus lactone [2] [3]. This endangered Himalayan medicinal plant accumulates costunolide primarily in its four to five-year-old roots, which are harvested at elevations of 2500-3500 meters in the Himalayas [3] [4] [5].

Within the Asteraceae family, costunolide exhibits a sporadic but significant distribution pattern across multiple genera. Lettuce (Lactuca sativa) serves as another important botanical source, where costunolide biosynthesis has been extensively characterized [2] [6]. The compound accumulates in lettuce leaves and has been instrumental in the identification and characterization of costunolide synthase enzymes. Chicory (Cichorium intybus) represents a particularly interesting case, as knockout studies have demonstrated that when costunolide biosynthesis is blocked, the compound accumulates to levels of approximately 1.5 mg/g fresh weight in taproots, predominantly in conjugated forms with cysteine and glutathione [7] [8].

Feverfew (Tanacetum parthenium) contains costunolide as a precursor to parthenolide, with both compounds concentrated in the glandular trichomes of flowers and leaves [9] [10]. Research has shown that more than 90% of costunolide in feverfew is present in the extracellular space of glandular trichomes, indicating efficient cellular export mechanisms. Sunflower (Helianthus annuus) also produces related sesquiterpene lactones through similar biosynthetic pathways, though the specific costunolide content varies among cultivars [1] [11].

The distribution of costunolide extends beyond the Asteraceae family to include members of Magnoliaceae, where various Magnolia species have been reported to contain this compound [2] [12]. Additionally, Costus speciosus from the Costaceae family represents another significant botanical source, with leaves showing substantial costunolide content and associated anti-diabetic properties [13].

| Plant Species | Family | Plant Part | Costunolide Content | Reference |

|---|---|---|---|---|

| Saussurea lappa | Asteraceae | Roots | Major component with dehydrocostus lactone | [3] |

| Lactuca sativa | Asteraceae | Leaves | Detected, used for enzyme isolation | [2] [6] |

| Cichorium intybus | Asteraceae | Roots | Accumulates costunolide and conjugates | [7] [8] |

| Tanacetum parthenium | Asteraceae | Flowers/Leaves | Present in glandular trichomes | [9] [10] |

| Helianthus annuus | Asteraceae | Trichomes | Related sesquiterpene lactone biosynthesis | [1] [11] |

| Magnolia spp. | Magnoliaceae | Various parts | Costunolide detected | [2] [12] |

| Costus speciosus | Costaceae | Leaves | Rich in costunolide | [13] |

The evolutionary significance of costunolide production in Asteraceae becomes apparent when considering that this family first appeared approximately 50 million years ago and has since diversified to become one of the largest plant families [1]. The conservation of costunolide biosynthetic pathways across major subfamilies of Asteraceae suggests positive selection for sesquiterpene lactone production throughout the family's evolutionary history. Bioinformatics analyses have revealed that costunolide synthase genes are highly conserved across all three major subfamilies of Asteraceae: Carduoideae, Cichorioideae, and Asteroideae, encompassing the majority of the family's 23,000 species [1].

Enzymatic Cascade in Sesquiterpene Lactone Biosynthesis

The biosynthetic pathway leading to costunolide involves a precisely coordinated enzymatic cascade that converts the universal sesquiterpene precursor farnesyl diphosphate into the characteristic lactone structure [1] [14]. This pathway represents one of the most thoroughly characterized examples of sesquiterpene lactone biosynthesis and serves as a model for understanding the formation of the γ-lactone ring that defines this important class of natural products.

The pathway begins with the synthesis of farnesyl diphosphate through either the cytosolic mevalonate pathway or the plastidial methylerythritol phosphate pathway [15] [16]. The mevalonate pathway, located in the cytoplasm, converts acetyl-CoA through a series of enzymatic steps involving hydroxymethylglutaryl-CoA reductase to produce mevalonate, which is subsequently converted to isopentenyl diphosphate and dimethylallyl diphosphate [17] [16]. These five-carbon building blocks are then condensed by farnesyl diphosphate synthase to generate the fifteen-carbon farnesyl diphosphate substrate [18].

The first committed step in costunolide biosynthesis involves the cyclization of farnesyl diphosphate to germacrene A, catalyzed by germacrene A synthase [19] [20]. This sesquiterpene cyclase belongs to the family of lyases and specifically performs 1,10-cyclization of the farnesyl cation intermediate [20] [21]. The enzyme exhibits remarkable specificity, producing greater than 96% germacrene A with less than 2% of the alternative cyclization product α-humulene [20]. Mechanistic studies using deuterium-labeled substrates have revealed that the cyclization proceeds through a concerted mechanism involving diphosphate expulsion followed by intramolecular cyclization [22] [21].

The second enzymatic step involves the oxidation of germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid through the action of germacrene A oxidase [1] [23]. This cytochrome P450 monooxygenase catalyzes three sequential oxidative reactions: initial hydroxylation of the isopropenyl side chain to form germacra-1(10),4,11(13)-trien-12-ol, followed by oxidation to the corresponding aldehyde, and finally to the carboxylic acid [24]. The enzyme demonstrates evolutionary conservation across the Asteraceae family, with homologous sequences identified in basal species as well as all major subfamilies [1].

The final and most critical step involves the formation of the characteristic γ-lactone ring through the action of costunolide synthase [1] [23] [25]. This cytochrome P450 enzyme, designated as CYP71BL2 in lettuce and CYP71BL3 in chicory, catalyzes the 6α-hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid [6]. The reaction mechanism involves stereoselective hydroxylation at the C6 position, generating a 6α-hydroxy intermediate that spontaneously undergoes intramolecular lactonization with the carboxyl group at C12 to form the five-membered lactone ring [14] [26]. Isotope labeling experiments using oxygen-18 have confirmed that the oxygen atom incorporated into the lactone ring originates from molecular oxygen, supporting the proposed hydroxylation-lactonization mechanism [14].

| Enzyme | EC Number | Gene Symbol | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|---|

| Germacrene A Synthase | EC 4.2.3.23 | GAS | Cyclization of FPP | Farnesyl diphosphate | Germacrene A | [19] [20] |

| Germacrene A Oxidase | EC 1.14.14.- | GAO | Three-step oxidation | Germacrene A | Germacra-1(10),4,11(13)-trien-12-oic acid | [1] [23] |

| Costunolide Synthase | EC 1.14.14.150 | COS/CYP71BL2/CYP71BL3 | C6-hydroxylation and lactonization | Germacra-1(10),4,11(13)-trien-12-oic acid | Costunolide | [1] [23] [25] |

The enzymatic cascade demonstrates remarkable substrate channeling and metabolic efficiency. Studies in chicory have shown that germacrene A, despite being the first stable intermediate, is rapidly metabolized and rarely accumulates in plant tissues [19]. Similarly, the germacrene acid intermediate is efficiently converted to costunolide, suggesting tight regulation and coordination between the sequential enzymatic steps. The costunolide synthase reaction represents a unique example of a cytochrome P450 enzyme that combines oxidative chemistry with spontaneous cyclization to generate a lactone ring [27].

The evolutionary relationships among these enzymes reveal important insights into the diversification of sesquiterpene lactone biosynthesis. Phylogenetic analyses indicate that costunolide synthase evolved from germacrene A oxidase through gene duplication and subsequent functional divergence [1]. The high degree of sequence similarity between these enzymes (approximately 65% amino acid identity) suggests relatively recent evolutionary separation, yet they exhibit distinct substrate specificities and catalytic activities.

Metabolic Engineering Approaches for Heterologous Production

The development of sustainable production systems for costunolide has become increasingly important due to the endangered status of its primary natural source, Saussurea lappa, and the growing demand for this bioactive compound in pharmaceutical applications [28] [29]. Metabolic engineering approaches have focused on reconstructing the complete biosynthetic pathway in heterologous hosts, with particular emphasis on optimizing the expression and activity of the three key enzymes: germacrene A synthase, germacrene A oxidase, and costunolide synthase.

Escherichia coli has emerged as one of the most successful platforms for costunolide production, achieving yields of up to 100 mg/L through comprehensive pathway reconstruction [28]. The approach involves co-expression of the three costunolide biosynthetic genes alongside eight additional genes from the mevalonate pathway to ensure adequate farnesyl diphosphate supply. The mevalonate pathway genes include those encoding acetyl-CoA acetyltransferase, hydroxymethylglutaryl-CoA synthase, hydroxymethylglutaryl-CoA reductase, mevalonate kinase, phosphomevalonate kinase, mevalonate diphosphate decarboxylase, isopentenyl diphosphate isomerase, and farnesyl diphosphate synthase. Optimization strategies have focused on culture medium composition and induction temperature, with significant improvements achieved through systematic screening of these parameters [28].

Saccharomyces cerevisiae represents another important heterologous host, offering advantages in terms of cytochrome P450 expression and cofactor regeneration [23] [30]. The reconstitution of costunolide biosynthesis in yeast has involved co-expression of feverfew germacrene A synthase, chicory germacrene A oxidase, and chicory costunolide synthase. However, initial yields were relatively low, prompting investigations into optimization strategies. Buffer composition has been identified as a critical factor, with cultures grown in MOPS buffer at pH 7.5 showing superior costunolide production compared to HEPES buffer under identical conditions [23]. The improved performance in MOPS buffer appears to result from enhanced yeast growth rather than improved enzyme activity per se.

Advanced yeast engineering strategies have demonstrated remarkable success in related sesquiterpene lactone production. A comprehensive approach targeting parthenolide biosynthesis, which uses costunolide as an intermediate, achieved costunolide concentrations of 648.5 mg/L in fed-batch fermentation [31]. This system incorporated multiple optimization strategies including cytochrome P450 source screening, NADPH cofactor supply enhancement, and endoplasmic reticulum size engineering. The approach involved screening cytochrome P450 enzymes from different species to identify the most efficient variants, with germacrene A oxidase from Cichorium intybus, costunolide synthase from Lactuca sativa, and parthenolide synthase from Tanacetum parthenium showing optimal performance [31].

Nicotiana benthamiana has proven valuable for transient expression studies and pathway validation [23] [29] [30]. Agroinfiltration-mediated transient expression allows rapid testing of gene combinations and enzyme variants. Costunolide production levels of up to 60 ng/g fresh weight have been achieved through co-infiltration of the three pathway genes [30]. An interesting observation in these studies is the formation of costunolide-glutathione and costunolide-cysteine conjugates, which appear to result from the high reactivity of the α-methylene-γ-lactone moiety [23] [30]. The conjugation may represent a cellular detoxification mechanism, as free costunolide can be cytotoxic at high concentrations.

| Host System | Genes Expressed | Costunolide Yield | Optimization Strategy | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | TpGAS, CiGAO, CiCOS | Low levels | Buffer optimization (MOPS vs HEPES) | [23] [30] |

| Escherichia coli | GAS, GAO, LsCOS + MVA pathway genes | 100 mg/L | Medium and temperature optimization | [28] |

| Nicotiana benthamiana | TpGAS, CiGAO, CiCOS | 60 ng/g FW | Transient expression | [23] [30] |

| Yeast (parthenolide production) | Multiple P450s with NADPH/ER engineering | 648.5 mg/L costunolide | P450 optimization, NADPH supply, ER expansion | [31] |

Recent advances in metabolic engineering have focused on addressing the specific challenges associated with plant cytochrome P450 expression in microbial hosts [32] [33]. These enzymes require appropriate cytochrome P450 reductase partners and optimal membrane environment for activity. Strategies include co-expression of plant cytochrome P450 reductases, modification of membrane composition, and engineering of the endoplasmic reticulum in yeast to provide suitable expression environments [31]. Additionally, the targeting of sesquiterpene synthases to different subcellular compartments has shown promise, with mitochondrial targeting of germacrene A synthase resulting in significantly increased germacrene A production compared to cytosolic targeting [30].

The enhancement of precursor supply represents another critical aspect of metabolic engineering approaches. Strategies include overexpression of mevalonate pathway genes, deregulation of feedback inhibition mechanisms, and optimization of cofactor availability [33] [17]. The balance between precursor flux and downstream enzyme capacity requires careful optimization to prevent accumulation of potentially toxic intermediates while maximizing product formation.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Dates

2: Zhang C, Lu T, Wang GD, Ma C, Zhou YF. Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells. Biomed Pharmacother. 2016 May;80:253-9. doi: 10.1016/j.biopha.2016.03.031. Epub 2016 Apr 1. PubMed PMID: 27133064.

3: Hua P, Sun M, Zhang G, Zhang Y, Song G, Liu Z, Li X, Zhang X, Li B. Costunolide Induces Apoptosis through Generation of ROS and Activation of P53 in Human Esophageal Cancer Eca-109 Cells. J Biochem Mol Toxicol. 2016 Apr 14. doi: 10.1002/jbt.21810. [Epub ahead of print] PubMed PMID: 27078502.

4: Hua P, Zhang G, Zhang Y, Sun M, Cui R, Li X, Li B, Zhang X. Costunolide induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells. Oncol Lett. 2016 Apr;11(4):2780-2786. Epub 2016 Mar 1. PubMed PMID: 27073552; PubMed Central PMCID: PMC4812560.

5: Zheng H, Chen Y, Zhang J, Wang L, Jin Z, Huang H, Man S, Gao W. Evaluation of protective effects of costunolide and dehydrocostuslactone on ethanol-induced gastric ulcer in mice based on multi-pathway regulation. Chem Biol Interact. 2016 Apr 25;250:68-77. doi: 10.1016/j.cbi.2016.03.003. Epub 2016 Mar 10. PubMed PMID: 26970604.

6: Wang Z, Zhao X, Gong X. Costunolide induces lung adenocarcinoma cell line A549 cells apoptosis through ROS (reactive oxygen species)-mediated endoplasmic reticulum stress. Cell Biol Int. 2016 Mar;40(3):289-97. doi: 10.1002/cbin.10564. Epub 2016 Jan 21. PubMed PMID: 26609913.

7: Zhang JZ, Wang L, Jin ZX, Qu Z, Chen YL, Gao WY. [Pharmacokinetics study on costunolide and dehydrocostuslactone after administration of traditional Chinese medicine Weichang'an pills]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(6):1173-8. Chinese. PubMed PMID: 26226766.

8: Yang ZJ, Ge WZ, Li QY, Lu Y, Gong JM, Kuang BJ, Xi X, Wu H, Zhang Q, Chen Y. Syntheses and Biological Evaluation of Costunolide, Parthenolide, and Their Fluorinated Analogues. J Med Chem. 2015 Sep 10;58(17):7007-20. doi: 10.1021/acs.jmedchem.5b00915. Epub 2015 Aug 20. PubMed PMID: 26226279.

9: Roy A, Manikkam R. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach. Phytother Res. 2015 Oct;29(10):1532-9. doi: 10.1002/ptr.5408. Epub 2015 Jul 14. PubMed PMID: 26178525.

10: Lin X, Peng Z, Su C. Potential anti-cancer activities and mechanisms of costunolide and dehydrocostuslactone. Int J Mol Sci. 2015 May 13;16(5):10888-906. doi: 10.3390/ijms160510888. Review. PubMed PMID: 25984608; PubMed Central PMCID: PMC4463681.

11: Rao Vadaparthi PR, Kumar K, Sarma VU, Hussain QA, Babu KS. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD. Pharmacogn Mag. 2015 Jan-Mar;11(41):180-90. doi: 10.4103/0973-1296.149736. PubMed PMID: 25709231; PubMed Central PMCID: PMC4329622.

12: Yin H, Zhuang YB, Li EE, Bi HP, Zhou W, Liu T. Heterologous biosynthesis of costunolide in Escherichia coli and yield improvement. Biotechnol Lett. 2015 Jun;37(6):1249-55. doi: 10.1007/s10529-015-1784-6. Epub 2015 Feb 21. PubMed PMID: 25700819.

13: Dong GZ, Shim AR, Hyeon JS, Lee HJ, Ryu JH. Inhibition of Wnt/β-Catenin Pathway by Dehydrocostus Lactone and Costunolide in Colon Cancer Cells. Phytother Res. 2015 May;29(5):680-6. doi: 10.1002/ptr.5299. Epub 2015 Jan 27. PubMed PMID: 25625870.

14: Scarponi C, Butturini E, Sestito R, Madonna S, Cavani A, Mariotto S, Albanesi C. Inhibition of inflammatory and proliferative responses of human keratinocytes exposed to the sesquiterpene lactones dehydrocostuslactone and costunolide. PLoS One. 2014 Sep 16;9(9):e107904. doi: 10.1371/journal.pone.0107904. eCollection 2014. PubMed PMID: 25226283; PubMed Central PMCID: PMC4166670.

15: Peng Z, Wang Y, Gu X, Guo X, Yan C. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS. Biomed Chromatogr. 2014 Oct;28(10):1325-34. doi: 10.1002/bmc.3167. Epub 2014 Jun 2. PubMed PMID: 24889523.

16: Pitchai D, Roy A, Banu S. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells. Phytother Res. 2014 Oct;28(10):1499-505. doi: 10.1002/ptr.5155. Epub 2014 Apr 15. PubMed PMID: 24733523.

17: Butturini E, Di Paola R, Suzuki H, Paterniti I, Ahmad A, Mariotto S, Cuzzocrea S. Costunolide and Dehydrocostuslactone, two natural sesquiterpene lactones, ameliorate the inflammatory process associated to experimental pleurisy in mice. Eur J Pharmacol. 2014 May 5;730:107-15. doi: 10.1016/j.ejphar.2014.02.031. Epub 2014 Mar 10. PubMed PMID: 24625594.

18: Zhang J, Hu X, Gao W, Qu Z, Guo H, Liu Z, Liu C. Pharmacokinetic study on costunolide and dehydrocostuslactone after oral administration of traditional medicine Aucklandia lappa Decne. by LC/MS/MS. J Ethnopharmacol. 2014;151(1):191-7. doi: 10.1016/j.jep.2013.10.024. Epub 2013 Nov 8. PubMed PMID: 24216164.

19: Whipple RA, Vitolo MI, Boggs AE, Charpentier MS, Thompson K, Martin SS. Parthenolide and costunolide reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition. Breast Cancer Res. 2013;15(5):R83. PubMed PMID: 24028602; PubMed Central PMCID: PMC3979133.

20: Choi YK, Cho SG, Woo SM, Yun YJ, Jo J, Kim W, Shin YC, Ko SG. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity. Evid Based Complement Alternat Med. 2013;2013:936257. doi: 10.1155/2013/936257. Epub 2013 Aug 13. PubMed PMID: 23997800; PubMed Central PMCID: PMC3755433.